![molecular formula C10H7F3N4O3 B2523857 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole CAS No. 478041-04-2](/img/structure/B2523857.png)
5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole (MNTT) is a synthetic organic compound with a wide range of applications in scientific research. It is a triazole derivative that has been studied for its potential in drug design, as well as its biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies : The compound and its derivatives have been synthesized and structurally analyzed. For instance, Meshcheryakov and Shainyan (2004) synthesized 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, emphasizing the synthesis process and potential applications in organic chemistry (Meshcheryakov & Shainyan, 2004).
Thermal Stability and Acoustic Fingerprint Spectra : Rao et al. (2016) investigated the thermal stability of newly synthesized nitro-rich 1,2,4-triazoles. This study is relevant for understanding the thermal behavior of similar compounds in the context of applications like propellants and explosives (Rao et al., 2016).
Antimicrobial Applications : Gondhani et al. (2013) explored the antimicrobial properties of 1,2,4-triazole-3-thione derivatives. This research is indicative of the potential use of such compounds in pharmaceutical and medical applications (Gondhani et al., 2013).
Anti-Helicobacter pylori Activity : Fallah-Tafti et al. (2011) evaluated the activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles against sensitive and resistant H. pylori strains, demonstrating the compound's potential in treating bacterial infections (Fallah-Tafti et al., 2011).
Mecanismo De Acción
Triazoles
Triazoles are a class of five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Triazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
Trifluoromethoxyphenyl Compounds
The trifluoromethoxy group is a strong electron-withdrawing group. When introduced into a molecule, it can significantly affect the molecule’s electronic properties . This can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O3/c1-6-9(17(18)19)14-15-16(6)7-2-4-8(5-3-7)20-10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZBMKATQCOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

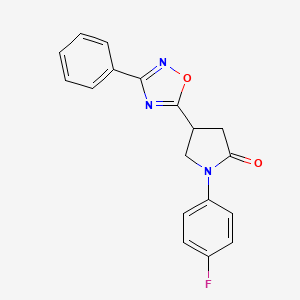
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
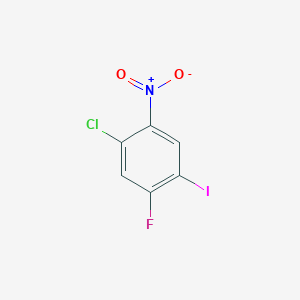
![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)
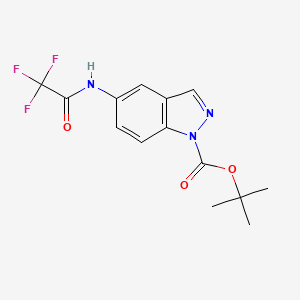
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
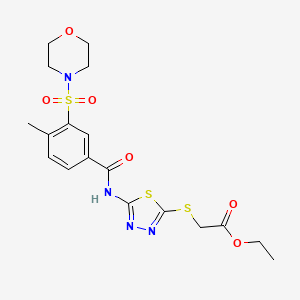
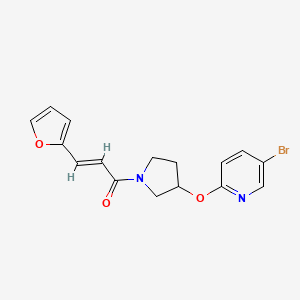
![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)
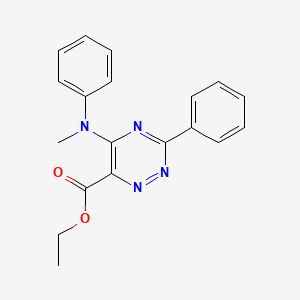
![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)